3-(3-Aminopyridin-4-yl)benzaldehyde
Description
3-(3-Aminopyridin-4-yl)benzaldehyde: is an organic compound that features both an aminopyridine and a benzaldehyde functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and an aldehyde group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(3-aminopyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c13-12-7-14-5-4-11(12)10-3-1-2-9(6-10)8-15/h1-8H,13H2 |
InChI Key |
RZZYYVAAPUBEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound
Industrial Production Methods: Industrial production of 3-(3-Aminopyridin-4-yl)benzaldehyde may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as copper(I) salts and secondary ammonium salts can be used to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminopyridin-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(3-Aminopyridin-4-yl)benzoic acid.
Reduction: 3-(3-Aminopyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Aminopyridin-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, the amino group can form hydrogen bonds with active site residues, while the benzaldehyde group can participate in covalent interactions . These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
- 3-(6-Aminopyridin-3-yl)benzaldehyde
- 4-(3-Aminopyridin-4-yl)benzaldehyde
- 3-(Pyridin-4-yl)benzaldehyde
Comparison: 3-(3-Aminopyridin-4-yl)benzaldehyde is unique due to the specific positioning of the amino group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of the amino group at the 3-position can enhance nucleophilicity and facilitate certain substitution reactions .
Biological Activity
3-(3-Aminopyridin-4-yl)benzaldehyde is an organic compound characterized by its unique combination of a benzaldehyde moiety and a 3-aminopyridine group. This structure provides it with significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is CHNO, with a molecular weight of approximately 210.22 g/mol. The presence of both an aldehyde and an amino group facilitates various chemical reactions, particularly in the synthesis of pharmaceutical agents.
Biological Properties
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
- Anticancer Potential : The aminopyridine derivatives have been explored for their anticancer activities, particularly in inhibiting tumor growth and proliferation.
- Neuroprotective Effects : Some derivatives are noted for their neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies often utilize techniques such as:
- Molecular Docking : This computational method helps predict the binding affinity of the compound to various biological receptors.
- In Vitro Assays : These assays assess the efficacy of the compound against specific cell lines or microbial strains.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds, illustrating the diversity within this chemical class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Pyridin-4-yl)benzaldehyde | Contains pyridine and benzaldehyde | Antimicrobial |
| 4-(Aminophenyl)pyridin-2(1H)-one | Amino group on phenyl ring | Anticancer |
| 2-Amino-5-methylpyridine | Methyl substitution on pyridine | Antioxidant |
| 4-(Aminomethyl)pyridine | Aminomethyl substitution on pyridine | Neuroprotective |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study found that derivatives of aminopyridines exhibited significant inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Research demonstrated that this compound showed promising results against Gram-positive bacteria, similar to established antibiotics like chloramphenicol. The minimal inhibitory concentration (MIC) was determined through standard microbiological methods.
- Neuroprotective Studies : In vivo studies indicated that certain derivatives could reduce neuroinflammation and oxidative stress in models of neurodegeneration, suggesting a protective role against cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
